5-Pyrimidinemethanamine, 2-(4-morpholinyl)-N-[1-(2-naphthalenyl)ethyl]-
Description
5-Pyrimidinemethanamine, 2-(4-morpholinyl)-N-[1-(2-naphthalenyl)ethyl]- is a pyrimidine derivative characterized by a pyrimidine core substituted with a morpholine ring at the 2-position and a naphthalenylethylamine group at the 5-position. Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms, known for their roles in nucleic acids, vitamins (e.g., thiamine), and pharmaceuticals (e.g., antimalarials like pyrimethamine) .
Properties
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]-1-naphthalen-2-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-16(19-7-6-18-4-2-3-5-20(18)12-19)22-13-17-14-23-21(24-15-17)25-8-10-26-11-9-25/h2-7,12,14-16,22H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXTWXMQRRHGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NCC3=CN=C(N=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinemethanamine, 2-(4-morpholinyl)-N-[1-(2-naphthalenyl)ethyl]- typically involves multi-step organic reactions. One common method includes the selective and sequential palladium-catalyzed cross-coupling reactions using triorganoindium reagents . This methodology allows for the efficient and versatile synthesis of various non-symmetrical pyrimidines functionalized at specific positions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of high-purity reagents, and implementation of efficient purification techniques, are likely applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinemethanamine, 2-(4-morpholinyl)-N-[1-(2-naphthalenyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
5-Pyrimidinemethanamine, 2-(4-morpholinyl)-N-[1-(2-naphthalenyl)ethyl]- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Pyrimidinemethanamine, 2-(4-morpholinyl)-N-[1-(2-naphthalenyl)ethyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as a modulator of lysosomal pH by facilitating the transmembrane transport of chloride anions . This disruption of lysosomal pH homeostasis can lead to the inactivation of certain enzymes, thereby exerting its biological effects.
Comparison with Similar Compounds
Table 1: Key Comparisons of Pyrimidine Derivatives
Key Differences and Implications
Substituent Effects :
- The morpholine group in the target compound likely improves water solubility compared to pyrimethamine’s dichlorophenyl group, which prioritizes hydrophobic interactions .
- The naphthalenylethylamine moiety may enhance binding to aromatic-rich enzyme pockets (e.g., kinases or cytochrome P450 enzymes), similar to the hydroxynaphthalene group in the compound from , which showed antimicrobial activity via π-π interactions .
Biological Activity: Unlike pyrimethamine, which targets folate metabolism, the target compound’s activity is unconfirmed but may align with antimicrobial or anticancer roles due to its structural resemblance to derivatives in (e.g., 2-methylaminoethanol analogs with antimicrobial properties) .
Synthetic and Analytical Approaches :
- The compound in was characterized using density functional theory (DFT) and molecular docking, suggesting that similar methods could validate the target compound’s interactions .
Biological Activity
5-Pyrimidinemethanamine, 2-(4-morpholinyl)-N-[1-(2-naphthalenyl)ethyl]- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a morpholinyl group and a naphthalenyl ethyl chain, which contributes to its biological properties. Its molecular formula is C19H24N4, and it has a molecular weight of approximately 312.43 g/mol.
5-Pyrimidinemethanamine derivatives have shown a variety of biological activities, primarily through their interaction with specific receptors and enzymes. The morpholinyl group is known to enhance solubility and bioavailability, making the compound more effective in biological systems.
Key Mechanisms:
- Inhibition of Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing neurotransmission and cellular signaling.
Therapeutic Applications
Research indicates that this compound could be beneficial in treating conditions such as:
- Neurological Disorders : Potential applications in managing symptoms of anxiety and depression by modulating neurotransmitter levels.
- Cancer Therapy : Some derivatives have shown promise in inhibiting tumor growth through targeted action on cancer cell metabolism.
Study 1: Neuropharmacological Effects
A study investigated the effects of 5-Pyrimidinemethanamine on anxiety-like behaviors in rodent models. The results indicated that administration of the compound significantly reduced anxiety levels compared to control groups. Behavioral assays showed increased time spent in open arms of the elevated plus maze, suggesting anxiolytic properties.
Study 2: Antitumor Activity
Another research focused on the antitumor effects of this compound against various cancer cell lines. The findings revealed that it inhibited cell proliferation in a dose-dependent manner. Notably, the compound induced apoptosis in breast cancer cells, highlighting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anxiolytic | Reduced anxiety-like behavior | Study 1 |
| Antitumor | Inhibition of cell proliferation | Study 2 |
| Enzyme Inhibition | Modulation of metabolic pathways | Literature Review |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
